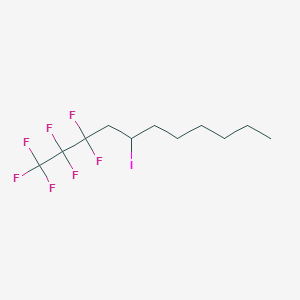

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodoundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F7I/c1-2-3-4-5-6-8(19)7-9(12,13)10(14,15)11(16,17)18/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOGUXPCNJGTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895172 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-16-7 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane can be synthesized through several methods. One common approach involves the iodination of a heptafluorinated precursor. The reaction typically requires the use of iodine and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

Reduction Reactions: The compound can be reduced to form heptafluorinated hydrocarbons using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form corresponding fluorinated carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Oxidation: Potassium permanganate in acidic or basic aqueous solutions at room temperature.

Major Products

Substitution: Fluorinated alcohols or amines.

Reduction: Heptafluorinated hydrocarbons.

Oxidation: Fluorinated carboxylic acids.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and polymers.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorine content.

Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chain Length and Fluorination Patterns

- 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane (hypothetical) : Presumed molecular formula C₁₁H₁₄F₇I, with heptafluorination at carbons 1–3 and iodine at position 5.

- 1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane (C₇H₈F₇I) : Shorter chain (7 carbons), same fluorination pattern, iodine at position 5 (CAS 1823251-60-0) .

- 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (C₅H₄F₇I) : 5-carbon chain, iodine at position 5 (CAS 1513-88-8) .

- Tricosafluoroundecyl iodide (C₁₁F₂₃I) : Fully fluorinated 11-carbon chain with terminal iodine (CAS 307-50-6) .

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Fluorine Atoms |

|---|---|---|---|---|

| 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | C₅H₄F₇I | 323.98 | 1513-88-8 | 7 |

| 1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane | C₇H₈F₇I | 352.031 | 1823251-60-0 | 7 |

| Tricosafluoroundecyl iodide | C₁₁F₂₃I | 678.00 (est.) | 307-50-6 | 23 |

Physical and Chemical Behavior

- Volatility and Vaporization : Shorter-chain analogs (e.g., C₅H₄F₇I) exhibit higher volatility, while longer chains like tricosafluoroundecyl iodide (C₁₁F₂₃I) have lower vapor pressures due to increased molecular mass and fluorination . Enthalpies of vaporization for heptafluorinated propane derivatives range from 36.0–37.2 kJ/mol, suggesting moderate volatility .

- Reactivity: The C–I bond in heptafluoro-iodoalkanes is more susceptible to nucleophilic substitution (e.g., in Suzuki couplings) compared to non-iodinated perfluorocarbons. This contrasts with fully fluorinated compounds like tricosafluoroundecyl iodide, where reactivity is dominated by C–F bond stability .

Toxicity and Environmental Impact

For example, decane derivatives like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (CAS 2043-53-0) are classified as persistent organic pollutants . The iodine substituent may also increase metabolic degradation rates compared to fully fluorinated analogs .

Research Findings and Trends

- Synthetic Routes : Heptafluoro-iodoalkanes are typically synthesized via telomerization of tetrafluoroethylene with iodinated initiators, though yields decrease with longer chain lengths .

- Environmental Concerns: Higher homologues (e.g., C₁₂F₂₅I) are under scrutiny due to parallels with regulated PFCs like PFOA (perfluorooctanoic acid) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane, and what challenges arise during fluorination and halogenation?

- Methodological Answer : Synthesis typically involves sequential fluorination and halogenation. For example, halogen exchange reactions (e.g., bromine-to-iodine substitution) in perfluorinated intermediates can yield iodinated products. A brominated analog, 1,1,1,2,2,3,3-heptafluoro-7-bromoheptane, was synthesized via radical-initiated bromination of perfluorinated alkanes using UV light and Br₂ . For iodination, KI or NaI in polar aprotic solvents (e.g., DMF) under controlled temperature (50–80°C) may be employed. Challenges include managing side reactions (e.g., elimination) and ensuring regioselectivity due to the steric hindrance of fluorinated chains .

Q. How can researchers characterize the structure and purity of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorination patterns. Chemical shifts for CF₂ and CF₃ groups typically appear at δ -80 to -120 ppm. ¹H NMR (for non-fluorinated regions) and ¹³C NMR can resolve iodine proximity effects .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. Iodine’s isotopic signature (e.g., M⁺ at m/z 528) aids identification .

- X-ray Crystallography : Limited due to volatility, but single-crystal studies (e.g., for analogs like heptafluoro-iodoheptane) reveal bond lengths and stereoelectronic effects .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they impact experimental design?

- Methodological Answer :

- Boiling Point : Estimated >200°C (extrapolated from shorter-chain analogs like 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, bp 34°C ). High volatility necessitates sealed systems or cryogenic traps.

- Solubility : Low polarity due to perfluorination; soluble in fluorinated solvents (e.g., perfluorodecalin) or ethers. Solubility tests via gravimetric analysis in toluene/THF mixtures are recommended .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of perfluorinated chains in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The C–I bond in fluorinated chains is highly polarized, enabling SN2 reactions with nucleophiles (e.g., Grignard reagents) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from fluorine atoms slows kinetics, requiring elevated temperatures (80–120°C) and bulky ligands (e.g., XPhos). Monitor reactivity via ¹⁹F NMR to track substituent displacement .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be studied experimentally?

- Methodological Answer : Perfluorinated compounds (PFCs) resist hydrolysis and microbial degradation. Accelerated degradation studies use advanced oxidation processes (AOPs) with UV/H₂O₂ or ozonation. Quantify intermediates via LC-MS/MS and monitor fluoride release via ion chromatography. Compare degradation rates with shorter-chain analogs (e.g., heptafluoro-iodoheptane) to assess chain-length effects .

Q. How can this compound be utilized in materials science, such as in surfactants or liquid crystal formulations?

- Methodological Answer : The iodine atom provides a handle for functionalization into amphiphilic structures. For surfactant applications, couple with polyethylene glycol (PEG) via thiol-ene "click" chemistry. For liquid crystals, incorporate into fluorinated mesogens and characterize phase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of vaporization) for perfluorinated iodinated alkanes?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Use comparative studies with validated reference compounds (e.g., 1,1,1,2,2,3,3-heptafluoro-3-(tetrafluoropropoxy)propane, ΔvapH = 37.2 kJ/mol ). Apply the Clausius-Clapeyron equation to reconcile data across temperature ranges and validate via gas-phase calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.